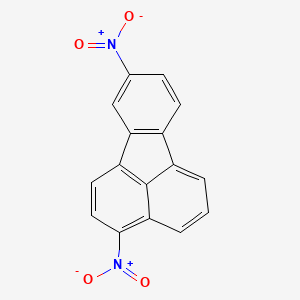

3,9-Dinitrofluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

22506-53-2 |

|---|---|

Molecular Formula |

C16H8N2O4 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

3,9-dinitrofluoranthene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)9-4-5-10-11-2-1-3-13-15(18(21)22)7-6-12(16(11)13)14(10)8-9/h1-8H |

InChI Key |

FGDKXSJXYFAHHH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Color/Form |

Yellow needles |

melting_point |

222-224 °C |

Other CAS No. |

22506-53-2 |

Pictograms |

Health Hazard |

Synonyms |

3,9-dinitrofluoranthene |

Origin of Product |

United States |

Synthesis and Formation Pathways of 3,9 Dinitrofluoranthene

Laboratory Synthesis Methodologies

The creation of 3,9-Dinitrofluoranthene in a laboratory environment is primarily achieved through electrophilic nitration reactions. This process involves the introduction of nitro groups onto a fluoranthene (B47539) precursor molecule.

Nitration of Fluoranthene Precursors

This compound can be synthesized by the nitration of either fluoranthene or its mono-nitrated intermediate, 3-nitrofluoranthene (B1196665). nih.gov The reaction typically employs a strong nitrating agent, such as fuming nitric acid, to facilitate the electrophilic aromatic substitution. nih.gov In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic system of the fluoranthene molecule. nih.gov

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

The aromatic ring's π-electrons attack the electrophile (the nitronium ion), forming a positively charged carbocation intermediate known as an arenium ion or sigma-complex. This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step of the reaction. nih.gov

A weak base removes a proton from the carbon atom bonded to the new nitro group, restoring the stable aromatic system. nih.gov

When starting with fluoranthene, the reaction proceeds stepwise, first forming a mixture of mono-nitrofluoranthenes, with 3-nitrofluoranthene being a significant product. Further nitration of this intermediate then leads to the formation of this compound.

Optimization of Reaction Conditions and Yields

The efficiency and purity of the this compound synthesis depend on the careful control of reaction conditions. While specific yield percentages are not extensively detailed in readily available literature, the process is generally described as requiring subsequent fractionation and purification steps to isolate the desired product. nih.gov Techniques such as recrystallization are employed to separate this compound from other isomers and byproducts formed during the nitration process. nih.gov The optimization of factors like temperature, reaction time, and the concentration of nitrating agents is crucial for maximizing the yield of the target compound.

Regioselectivity in Nitration Reactions

The preferential formation of this compound during the nitration of fluoranthene is a result of the molecule's inherent electronic properties, a concept known as regioselectivity. In electrophilic aromatic substitution, the position of attack by the electrophile is directed by the relative stability of the possible carbocation (arenium ion) intermediates. libretexts.org

For polycyclic aromatic hydrocarbons like fluoranthene, the positions that are most reactive towards electrophiles are those that lead to the most stable arenium ion. kg.ac.rs The stability of this intermediate is determined by how effectively the positive charge can be delocalized across the molecule through resonance. In the case of fluoranthene, theoretical calculations and experimental observations show that electrophilic attack is favored at the C3 position (and by symmetry, the equivalent C8 position). libretexts.org Once the first nitro group is attached at the C3 position, the molecule is deactivated, but the second nitration is directed to the C9 position, which is the most reactive site on the other benzene (B151609) ring of the molecule. This preference is because the formation of the arenium ion at these positions allows for the positive charge to be distributed more effectively, often preserving a stable, fully aromatic benzene ring within the intermediate's resonance structures. libretexts.org

Environmental Formation Mechanisms

This compound is not known to occur naturally. nih.gov Its presence in the environment is a direct result of anthropogenic activities, specifically high-temperature combustion processes.

Combustion Processes and Fossil Fuel Emissions

Nitrofluoranthenes, including the 3,9-dinitro isomer, are formed during the incomplete combustion of fossil fuels that contain the parent compound, fluoranthene. nih.gov These compounds have been identified in the emissions from various sources, such as kerosene (B1165875) heaters, gas fuel, liquefied petroleum, coal fly ash, and general airborne particulate matter. nih.gov The formation occurs through gas-phase reactions between fluoranthene and nitrogen oxides (NOx) present in the high-temperature environment of combustion.

Formation in Diesel and Gasoline Engine Exhausts

A significant environmental source of this compound is the exhaust from internal combustion engines. Due to its low vapor pressure, the compound is typically associated with the particulate phase of these emissions. nih.gov It has been specifically identified as a component of the complex chemical mixture found in diesel exhaust. nih.gov Research has quantified its presence in the particulate matter emitted from diesel engines, highlighting its role as a marker for combustion-derived pollution. nih.gov

The table below presents research findings on the concentration of this compound in diesel engine emissions.

| Emission Source | Concentration | Reference |

| Particulates from a diesel engine | 0.013 mg/kg | Tokiwa et al., 1986 nih.gov |

| Airborne particulates (Sapporo, Japan, 1989) | 0.009 µg/g | Tokiwa et al., 1990 nih.gov |

Atmospheric Reactions of Fluoranthene with Nitrogen Oxides (NOx)

This compound can be formed in the atmosphere through the chemical transformation of its parent compound, fluoranthene, in the presence of nitrogen oxides (NOx). These reactions can occur in the gas phase or on the surface of airborne particles.

The gas-phase atmospheric formation of nitrofluoranthenes is initiated by reactions of fluoranthene with atmospheric oxidants. During the daytime, the hydroxyl (OH) radical is the primary initiator. osti.govnih.gov In the presence of NOx, the reaction of the OH radical with fluoranthene leads to the formation of several mononitro-isomers. osti.gov The major product identified in chamber studies is 2-nitrofluoranthene (B81861), with smaller amounts of 7- and 8-nitrofluoranthene (B78273) also being formed. osti.govnih.gov

A distinct nighttime formation pathway involves the reaction of fluoranthene with the nitrate (B79036) radical (NO₃), which is formed from the reaction of ozone (O₃) with NO₂. nih.gov This reaction also produces nitrofluoranthene isomers. nih.gov It is estimated that the daytime OH radical-initiated pathway and the nighttime N₂O₅ (a source of NO₃ radicals) pathway are of comparable importance for the formation of 2-nitrofluoranthene in the atmosphere. osti.gov While these studies primarily focus on the formation of mononitro-isomers, they represent the foundational reaction pathways that can lead to further nitration to form dinitro-isomers like this compound.

Table 2: Products of Gas-Phase Reactions of Fluoranthene

| Reactant | Products Identified | Predominant Isomer | Reference |

| Fluoranthene + OH radical (in presence of NOx) | 2-Nitrofluoranthene, 7-Nitrofluoranthene, 8-Nitrofluoranthene | 2-Nitrofluoranthene | osti.govnih.gov |

| Fluoranthene + NO₃ radical / N₂O₅ | Nitrofluoranthene isomers (e.g., 2-Nitrofluoranthene) | Not specified | osti.govnih.gov |

PAHs such as fluoranthene exist in the atmosphere in both the gas phase and adsorbed onto particulate matter. nih.gov Reactions that occur on the surface of these particles are known as heterogeneous reactions. The heterogeneous photochemistry of gaseous NO₂ on solid fluoranthene films has been studied as a proxy for these particle-bound reactions. epa.gov This reaction is significantly enhanced by the presence of near-ultraviolet radiation (UV-A light). epa.gov

The mechanism for this surface reaction is consistent with a Langmuir-Hinshelwood model, where NO₂ first adsorbs onto the fluoranthene surface and a subsequent chemical reaction occurs. epa.gov Studies on other particle-bound PAHs reacting with NO₃ radicals have shown the formation of mono-, di-, and tri-nitro products, supporting the plausibility of dinitro-PAH formation through heterogeneous chemistry. nih.gov

Atmospheric conditions play a critical role in the formation rates and pathways of nitro-PAHs.

Solar Radiation: The formation of nitro-PAHs can be significantly influenced by sunlight. The heterogeneous reaction of NO₂ on fluoranthene surfaces is greatly enhanced by UV-A light intensity. epa.gov Solar radiation also drives the formation of the OH radical, the key initiator for daytime gas-phase reactions. osti.govcopernicus.org

Temperature: Temperature can have a complex effect. Higher temperatures can increase the concentration of precursor compounds by promoting their evaporation into the gas phase. copernicus.org However, increased temperatures can also decrease the stability of molecular clusters and intermediates formed during the reaction process. copernicus.orgresearchgate.net The specific heterogeneous reaction of NO₂ on fluoranthene films showed no significant dependence on temperature in one study. epa.gov

Relative Humidity: Similar to temperature, the heterogeneous reaction of NO₂ on fluoranthene was found to have no dependence on relative humidity. epa.gov However, for other atmospheric particle formation processes, relative humidity can be a critical factor. copernicus.org

Precursor Concentrations: The concentrations of fluoranthene and nitrogen oxides directly impact the rate of formation. The kinetics of the heterogeneous reaction on fluoranthene surfaces are dependent on the concentration of NO₂. epa.gov

Environmental Occurrence and Distribution of 3,9 Dinitrofluoranthene

Presence in Ambient Airborne Particulate Matter

3,9-Dinitrofluoranthene is detected in the air, bound to particulate matter, particularly in urban environments. nih.gov Its formation can occur directly from combustion sources or through atmospheric reactions of its parent compound, fluoranthene (B47539), with nitrogen oxides. nih.gov

Monitoring studies have confirmed the presence of this compound in urban air. A study conducted in 1989 in Sapporo, Hokkaido, Japan, detected this compound in airborne particulates at a level of 0.009 µg/g of particulates, which corresponded to an atmospheric concentration of 0.004 ng/m³. nih.gov Research has also identified this compound as a component of the particulate matter emitted from diesel engines, where it was measured at a concentration of 0.013 mg/kg of particulates. nih.gov

The distribution of this compound is not uniform across all particle sizes. Research involving the analysis of size-classified airborne particles has shown that 3,9-DNF tends to be detected in smaller airborne particles. researchgate.net This is significant because fine particles can penetrate deeper into the human respiratory system.

A detailed study developed an analytical method to quantify the particle-size distribution of 3,9-DNF. researchgate.net The findings from the analysis of classified airborne particles are presented below.

Detection in Other Environmental Matrices

Beyond airborne particulates, this compound has been identified in other environmental media, indicating its widespread distribution following deposition from the atmosphere.

This compound has been consistently detected in surface soil. In an analysis of six surface soil samples, the compound was found in all of them, with concentrations ranging from 47 to 579 pg g⁻¹ of soil. researchgate.net This suggests that soil acts as a sink for atmospherically deposited 3,9-DNF. Studies have noted that 3,9-DNF may be a major mutagenic constituent contaminating surface soil in residential areas such as Kyoto, Japan.

The presence of nitro-PAHs in aquatic environments has been established, with studies characterizing their concentrations in the freshwater of Japanese cities in the pg/L range. researchgate.net Specifically for this compound, it has been identified as a contaminant of concern in the sediments of Stryker Bay, a freshwater environment, as part of a hazardous substance site investigation. epa.gov The detection in sediments is consistent with the behavior of many PAHs, which tend to adsorb to solid particles and settle in the bottoms of rivers and lakes. nih.gov

Long-Range Atmospheric Transport Phenomena

Persistent organic pollutants (POPs), including many nitro-PAHs, can be transported over long distances in the atmosphere, leading to their distribution in regions far from their original sources. who.int Because PAHs and their derivatives are associated with fine particulate matter, they can have atmospheric residence times of several days, facilitating this long-range transport. nih.govnih.gov

Evidence suggests that this compound is subject to such transport. Studies in East Asia have demonstrated that long-range transport of anthropogenic air pollutants, including mutagens, occurs via the winter monsoon and prevailing westerlies. researchgate.net Research conducted in western Japan has linked air masses that traveled from eastern or northern China to days with high levels of atmospheric mutagenicity. researchgate.net Given that this compound is a potent mutagen found in these environments, it is implicated as one of the hazardous compounds undergoing this transboundary pollution. researchgate.net The presence of nitro-PAHs in remote marine and continental background air further confirms their potential for intercontinental transport. copernicus.org

Analytical Methodologies for 3,9 Dinitrofluoranthene Quantification and Identification

Extraction and Purification Techniques from Environmental Samples

The initial and critical step in the analysis of 3,9-dinitrofluoranthene from environmental samples, such as airborne particulates and soil, is the effective extraction of the target analyte and subsequent removal of interfering co-extracts. researchgate.netnih.gov

Solvent Extraction Methods

Solvent extraction is a primary technique for isolating this compound from solid environmental samples. The choice of solvent is crucial for achieving high extraction efficiency. Dichloromethane has been commonly used for extracting dinitrofluoranthenes from airborne particulate matter collected on filters. nih.goviarc.fr Other solvent systems, such as benzene-ethanol, have also been employed for particulate matter. researchgate.net For some applications, toluene (B28343) is used as the extraction solvent in techniques like Soxhlet extraction or pressurized liquid extraction (PLE). european-biochar.orgnist.gov Acetonitrile is another solvent utilized, particularly in QuEChERS-based methods (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involve an extraction and partitioning step. d-nb.info The selection of the solvent system depends on the sample matrix and the subsequent analytical method.

Table 1: Solvents Used in the Extraction of this compound

| Solvent/Solvent System | Sample Matrix | Extraction Technique |

| Dichloromethane | Airborne Particulates | Soxhlet/Solvent Extraction |

| Benzene-Ethanol | Particulates | Solvent Extraction |

| Toluene | Diesel Particulate Matter, Soil | Pressurized Liquid Extraction, Soxhlet |

| Acetonitrile | Foodstuffs | QuEChERS |

Chromatographic Cleanup Procedures (e.g., Silica (B1680970) Gel Column Chromatography)

Following extraction, the crude extract contains a complex mixture of compounds that can interfere with the analysis of this compound. Therefore, a cleanup step is essential to purify the extract. researchgate.netnih.gov

Silica gel column chromatography is a widely adopted and effective method for this purpose. nih.goviarc.fr In this technique, the crude extract is applied to a column packed with silica gel. A series of solvents with increasing polarity are then used to elute different fractions from the column. For instance, a typical elution sequence might start with a non-polar solvent like hexane (B92381), followed by mixtures of hexane and benzene (B151609), then pure benzene, and finally more polar solvents like a benzene-methanol mixture and pure methanol. nih.gov This stepwise elution effectively separates the dinitrofluoranthenes from other polycyclic aromatic hydrocarbons (PAHs) and polar interferences. nih.govd-nb.info

In addition to silica gel, other sorbents like alumina (B75360) and aminopropylsilane (B1237648) solid-phase extraction (SPE) cartridges are also utilized for cleanup. nist.govnih.gov For instance, extracts from diesel particulate matter have been processed through an aminopropylsilane SPE cartridge, followed by further fractionation on a semi-preparative amino/cyano-phase liquid chromatography column to isolate the nitro-PAH fraction. nist.gov Dispersive solid-phase extraction (dSPE), often used in conjunction with QuEChERS extraction, employs sorbents like C18, primary secondary amine (PSA), and zirconium dioxide-based materials to remove lipids and other interfering compounds. nih.govchromatographyonline.com

Separation and Detection Approaches

After extraction and cleanup, advanced chromatographic techniques are employed to separate this compound from its isomers and other closely related compounds, followed by sensitive detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.netnih.govkoreascience.kr It offers high resolution and is particularly suitable for thermally labile compounds like nitro-PAHs. d-nb.info The method often involves an on-line reduction step where the non-fluorescent dinitrofluoranthene is converted to its highly fluorescent amino-analogue, which can then be detected with high sensitivity by a fluorescence detector. researchgate.netkoreascience.kr

To enhance separation efficiency and selectivity, especially for complex environmental samples, two-dimensional HPLC (2D-HPLC) systems have been developed. researchgate.netkoreascience.kr A 2D-HPLC system utilizes two columns with different separation mechanisms. scispace.com For the analysis of nitro-PAHs, a common setup involves a clean-up and reduction column in the first dimension, followed by an analytical column for separation in the second dimension. koreascience.kr For example, a nitrophenylethyl (NPE)-bonded silica column can be used in the first dimension for its strong dipole-dipole interactions, which help in retaining and cleaning up nitro-PAHs. koreascience.kr The fraction containing the analytes of interest is then transferred to a second-dimension column, such as a polymeric octadecyl-bonded silica (ODS) column, for high-resolution separation. koreascience.kr This approach effectively separates this compound and its isomers from interfering peaks. researchgate.net

The choice of the HPLC column is critical for achieving the desired separation of this compound from other isomers. aaqr.org While standard C18 columns are widely used in reversed-phase HPLC, they may not always provide sufficient selectivity for structurally similar isomers. nacalai.com

Specialty columns with unique stationary phases have been developed to improve the separation of isomers. nacalai.comwelch-us.com The COSMOSIL Cholester series, which features a cholesteryl group bonded to the silica, offers high molecular shape selectivity. nacalai.com This characteristic is particularly advantageous for separating positional isomers that have similar hydrophobicity but different shapes. nacalai.comelementlabsolutions.com Other stationary phases like pyrenylethyl (PYE) and nitrophenylethyl (NPE) groups provide strong π-π and dipole-dipole interactions, respectively, which can also enhance the selectivity for nitro-aromatic compounds like this compound. nacalai.com The selection of an appropriate column is based on exploiting the specific chemical properties of the analytes to achieve optimal separation. d-nb.infoaaqr.org

Table 2: HPLC Columns and Their Application in Nitro-PAH Analysis

| Column Type | Stationary Phase | Primary Interaction Mechanism | Application Notes |

| C18 (ODS) | Octadecylsilane | Hydrophobic | General purpose, widely used for PAHs. nist.govkoreascience.kr |

| Cholester | Cholesteryl Group | Molecular Shape Selectivity, Hydrophobic | Improved separation of structurally similar isomers. nacalai.com |

| Nitrophenylethyl (NPE) | Nitrophenylethyl Group | Dipole-dipole, π-π, Hydrophobic | Selective for nitroaromatic compounds, used in 2D-HPLC cleanup. koreascience.krnacalai.com |

| Pyrenylethyl (PYE) | Pyrenylethyl Group | π-π, Dispersion Force, Hydrophobic | Strongest π-π interaction for separating aromatic compounds. nacalai.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of a wide range of organic compounds, including this compound. wikipedia.org This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. wikipedia.org In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. thermofisher.com Here, the mixture's components are separated as they travel through a capillary column, eluting at different times based on their individual volatilities and interactions with the column's stationary phase. etamu.edu

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). chromatographyonline.com This process fragments the molecules into a unique pattern of ions based on their mass-to-charge ratio (m/z). etamu.edu This fragmentation pattern serves as a "molecular fingerprint," allowing for the identification of this compound by comparing its mass spectrum to established reference spectra. wikipedia.org GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org Researchers have utilized GC-MS to identify dinitrofluoranthenes in samples like airborne particulates after extraction and fractionation. nih.goviarc.fr

Triple-Quadrupole Mass Spectrometry (GC-MS/MS)

For enhanced selectivity and sensitivity, especially in complex matrices, triple-quadrupole mass spectrometry (GC-MS/MS) is often employed. thermofisher.comthermofisher.com This technique, also known as tandem mass spectrometry, significantly reduces background noise and chemical interferences, which is crucial for detecting trace levels of contaminants. drawellanalytical.comresearchgate.net A triple-quadrupole system consists of two quadrupole mass analyzers separated by a collision cell. drawellanalytical.com

The first quadrupole is used to select a specific precursor ion of this compound from the mixture of ions generated in the ion source. This isolated ion is then passed into the collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas, causing it to fragment into product ions. drawellanalytical.com The second quadrupole then analyzes these product ions. This process, known as selected reaction monitoring (SRM), provides a very high degree of specificity and sensitivity because it monitors a specific fragmentation pathway unique to the target analyte. thermofisher.comthermofisher.com This makes GC-MS/MS particularly suitable for high-throughput laboratories analyzing complex samples for targeted compounds like this compound. thermofisher.comresearchgate.net

Fluorescence Detection for Aminoarenes

An alternative and highly sensitive approach for the quantification of this compound involves its conversion to a fluorescent derivative. researchgate.net In this method, the dinitrofluoranthene is chemically reduced to its corresponding diaminoarene, 3,9-diaminofluoranthene. This reduction is often performed online using a catalyst column post-separation by high-performance liquid chromatography (HPLC). researchgate.net

The resulting aminoarenes are highly fluorescent compounds that can be detected with great sensitivity by a fluorescence detector. researchgate.net This method offers the advantage of high selectivity, as the native dinitro compound is not fluorescent. The fluorescence detection is specific to the reduced aminoarene, minimizing interference from other compounds in the sample matrix. researchgate.net This technique has been successfully applied to the analysis of this compound in environmental samples such as surface soil and airborne particles. researchgate.net

Isomer-Specific Detection and Resolution

A significant challenge in the analysis of this compound is its separation from other dinitrofluoranthene isomers, such as 3,7-dinitrofluoranthene (B10014), which may be present in environmental samples and have similar chemical properties. capes.gov.brymaws.com The structural similarity of these isomers can make their individual identification and quantification difficult. vurup.sk

Achieving isomer-specific detection and resolution often requires high-efficiency separation techniques. Capillary gas chromatography with specialized stationary phases can provide the necessary resolving power to separate closely related isomers. vurup.sk The choice of the chromatographic column and the temperature programming are critical parameters that need to be optimized to achieve baseline separation of the isomers. Furthermore, two-dimensional HPLC has been shown to effectively separate dinitrofluoranthene isomers from each other, ensuring accurate quantification without interference. researchgate.net The ability to distinguish between isomers is crucial as their toxicological properties can vary significantly. solubilityofthings.com

Method Validation and Performance Metrics

To ensure the reliability and accuracy of analytical results, the methods used for the quantification of this compound must be rigorously validated. Key performance metrics include the limits of detection (LOD) and quantification (LOQ), and the recovery rates of analytical standards.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govd-nb.info These values are crucial for determining the suitability of a method for a particular application, especially for trace-level analysis of environmental pollutants. d-nb.info

LOD and LOQ can be determined using several approaches, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sepscience.com For the analysis of nitrated polycyclic aromatic hydrocarbons, including dinitrofluoranthenes, in marine air and particle samples using a developed HPLC method with fluorescence detection, limits of detection were reported to be in the range of 0.009 to 2.50 pg/m³, and limits of quantification were between 0.03 and 8.33 pg/m³. researchgate.net

Table 1: Method Detection and Quantification Limits for Nitrated PAHs

| Parameter | Value Range | Unit |

| Limit of Detection (LOD) | 0.009 - 2.50 | pg/m³ |

| Limit of Quantification (LOQ) | 0.03 - 8.33 | pg/m³ |

Data derived from a study on marine air and particle samples using HPLC with fluorescence detection. researchgate.net

Recovery Rates of Analytical Standards

Recovery experiments are performed to assess the efficiency of the entire analytical procedure, including sample extraction, cleanup, and analysis. This is determined by spiking a blank sample matrix with a known amount of the analytical standard (in this case, this compound) and measuring the amount recovered. Acceptable recovery rates indicate that the method is capable of accurately measuring the analyte in the sample matrix with minimal loss. cdc.gov

For a method analyzing nitro-PAHs in the atmosphere, recoveries of internal standards were reported to be between 72% and 102%, demonstrating the reliability of the experimental method. researchgate.net In another study analyzing PAHs in biological tissues, satisfactory recoveries ranging from 65% to 109% were achieved. cdc.gov

Table 2: Recovery Rates of Analytical Standards for Nitro-PAHs

| Matrix | Recovery Rate Range |

| Atmosphere | 72% - 102% |

| Biological Tissues | 65% - 109% |

Data compiled from studies on atmospheric and biological samples. researchgate.netcdc.gov

Environmental Fate and Transformation of 3,9 Dinitrofluoranthene

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can break down 3,9-dinitrofluoranthene in the environment. These pathways include photochemical reactions, atmospheric chemical reactions, and hydrolysis.

Photochemical degradation, the breakdown of compounds by light, can be a significant removal mechanism for some pollutants. However, information regarding the specific photochemical stability of this compound is limited. While some PAHs are susceptible to degradation when exposed to sunlight, nitro-PAHs adsorbed on particulate matter may exhibit different behavior. cdc.govaaqr.org For instance, a related compound, 3,7-dinitrofluoranthene (B10014), was found to be stable to decomposition after six hours of irradiation with UV light at 312 nm. echemi.com This suggests that some dinitrofluoranthene isomers may possess a degree of photochemical stability. The formation of dinitropyrenes, another class of nitro-PAHs, has been shown to be catalyzed by light, indicating that photochemical processes can also be involved in the formation of some nitro-PAHs. researchgate.net

This compound can be formed through the atmospheric reactions of its parent compound, fluoranthene (B47539), with nitrogen oxides. nih.govnih.gov Once in the atmosphere, it is subject to further chemical transformations. Reactions with atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (•OH) are key degradation pathways for many organic pollutants. copernicus.orginflibnet.ac.in

Ozonolysis: The reaction with ozone, known as ozonolysis, can lead to the cleavage of aromatic rings and the formation of more oxygenated and often less toxic compounds. doubtnut.comyoutube.com While specific data on the ozonolysis of this compound is scarce, the general reactivity of PAHs with ozone suggests this could be a potential, albeit likely slow, degradation pathway.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. nih.govd-nb.info The hydrolytic stability of a compound depends on the presence of functional groups that are susceptible to this reaction. mdpi.com this compound, like its isomer 3,7-dinitrofluoranthene, lacks functional groups that are readily hydrolyzable. echemi.com Therefore, it is not expected to undergo significant hydrolysis under typical environmental conditions. echemi.comru.nl

Biotransformation Pathways in Environmental Systems

Biotransformation, the chemical alteration of substances by living organisms, is a crucial process in the environmental fate of many organic pollutants. For this compound, microbial degradation is the primary focus of biotransformation studies.

Indigenous microorganisms present in soil and sediment can play a role in the breakdown of organic contaminants. nih.govjournaljsrr.comresearchgate.net The ability of these microbial communities to degrade pollutants is a key component of natural attenuation and bioremediation strategies. ijcmas.comfrontiersin.org

The biotransformation of this compound has been observed in laboratory settings. For example, under anaerobic conditions, cytosolic and microsomal fractions from rat lungs were able to metabolize this compound to 3-amino-9-nitrofluoranthene. nih.govoup.comiarc.fr This suggests that nitroreduction, the conversion of a nitro group to an amino group, is a key initial step in its metabolism. This process is catalyzed by nitroreductase enzymes. nih.gov

The table below summarizes the key metabolic transformation of this compound.

| Initial Compound | Transformation | Resulting Metabolite | Enzyme System | Conditions |

| This compound | Nitroreduction | 3-Amino-9-nitrofluoranthene | Rat lung cytosol and microsomes | Anaerobic |

This table illustrates the metabolic conversion of this compound to its amino derivative as observed in in-vitro studies.

Despite the potential for microbial degradation, high molecular weight nitro-PAHs, including this compound, are generally considered to be recalcitrant in the environment. rsc.org Their complex structure, low water solubility, and strong adsorption to particulate matter can limit their bioavailability to microorganisms. aaqr.orgd-nb.info The rate of biodegradation for these compounds is often slow, leading to their persistence in contaminated soils and sediments. The presence of multiple nitro groups can also increase the resistance of the molecule to microbial attack. While some microorganisms have demonstrated the ability to degrade PAHs, the degradation of their nitrated counterparts, especially those with higher molecular weights, remains a challenge. copernicus.org

Microbial Degradation by Indigenous Microorganisms

Role of Microbial Nitroreductases

Bacterial nitroreductases play a pivotal role in the initial steps of this compound biotransformation. oup.comnih.gov These enzymes, found in various bacteria, catalyze the reduction of the nitro groups on the aromatic ring. oup.comnih.gov This process is a crucial activation step, often leading to the formation of more reactive intermediates. nih.gov The activity of these nitroreductases is essential for the subsequent degradation or transformation of the compound in the environment. nih.gov Studies have shown that bacterial nitroreductases can be broadly categorized into two types, which differ in their sensitivity to oxygen. oup.com Type I nitroreductases are oxygen-insensitive and catalyze the reduction of nitro groups to amino groups. oup.com The metabolic activation of this compound is thought to primarily occur through such nitroreductases, which convert it into a reactive intermediate. nih.gov

Formation of Amino Derivatives

A key transformation pathway for this compound is its reduction to amino derivatives. nih.govsigmaaldrich.cn Under anaerobic conditions, microbial nitroreductases, as well as those present in mammalian tissues like rat lung, can convert this compound to 3-amino-9-nitrofluoranthene. nih.govsigmaaldrich.cn This conversion is a significant step in the metabolic pathway of the compound. nih.gov The formation of this amino derivative occurs at a notably higher rate compared to the formation of amino derivatives from mononitrofluoranthenes. nih.govsigmaaldrich.cn The generation of amino derivatives is considered a critical activation step that can influence the ultimate biological activity of the compound. nih.gov

Influence of Environmental Factors on Biotransformation (e.g., pH, Oxygen, Sorption)

The biotransformation of this compound is subject to the influence of several environmental factors that can significantly alter the rate and extent of its degradation.

pH: The pH of the environment can impact microbial activity and enzyme function. clu-in.org Optimal pH ranges for the microbial degradation of many organic pollutants are generally between 6 and 8. clu-in.org Deviations from this range can inhibit the growth and metabolic activity of microorganisms responsible for biotransformation, potentially slowing down the degradation of this compound. clu-in.org For instance, a drop in pH below 5 can inhibit the activity of certain microbial populations, including those involved in anaerobic degradation processes. clu-in.org

Oxygen: The presence or absence of oxygen is a critical determinant in the biotransformation pathway of this compound. Anaerobic conditions are particularly conducive to the reduction of nitro groups to amino groups, a key transformation step. nih.goverasm.org In anaerobic environments, such as sediments and some wastewater treatment systems, specialized microorganisms carry out reductive degradation processes. clu-in.orgerasm.org Conversely, aerobic conditions may favor different degradation pathways, although the initial nitroreduction is often an anaerobic process. nih.goverasm.org

Sorption: The tendency of this compound to adsorb to soil and sediment particles can significantly affect its bioavailability and, consequently, its biotransformation. who.intdss.go.th As a hydrophobic organic compound, it readily associates with the organic matter in soils and sediments. who.intmdpi.com This sorption can limit its availability to microorganisms, thereby reducing the rate of biodegradation. dss.go.thcsic.es The strength of this adsorption means that its mobility in soil and sediments is generally low. who.int The slow, concentration-dependent sorption rates can significantly impact the long-term fate and persistence of the compound in the environment. dss.go.th

| Factor | Influence on Biotransformation |

| pH | Optimal microbial activity for degradation is typically between pH 6 and 8. clu-in.org Extreme pH values can inhibit enzymatic processes. clu-in.org |

| Oxygen | Anaerobic conditions favor the reduction of nitro groups to form amino derivatives. nih.goverasm.org Oxygen availability dictates the types of microbial communities and metabolic pathways that are active. erasm.org |

| Sorption | Strong adsorption to soil and sediment organic matter reduces bioavailability to microorganisms, potentially slowing degradation rates. who.intdss.go.thmdpi.com |

Environmental Persistence and Bioavailability Considerations

This compound is considered a persistent organic pollutant due to its resistance to degradation. who.int Its strong adsorption to particulate matter in the air, soil, and sediment contributes to its persistence and accumulation in the environment. who.int This low mobility in soil and sediments means it can remain in these environmental compartments for extended periods. who.intmdpi.com

The bioavailability of this compound is a key factor governing its potential for biological uptake and transformation. sci-hub.seresearchgate.net Bioavailability is influenced by its partitioning behavior in different environmental media. researchgate.net Due to its hydrophobic nature, it has a high tendency to bind to organic matter, which can limit its availability for microbial degradation. who.intmdpi.com However, its polar characteristics, due to the nitro groups, can also influence its mobility and interaction with biological systems. sci-hub.se While sorption to solids reduces immediate bioavailability, desorption processes can slowly release the compound back into the aqueous phase, making it available for transformation over longer timescales. dss.go.th The interplay between its persistence and bioavailability determines its long-term environmental risk. csic.es

Transformation Products and their Chemical Characterization

The primary and most well-documented transformation product of this compound is 3-amino-9-nitrofluoranthene . nih.govsigmaaldrich.cn This metabolite is formed through the microbial or enzymatic reduction of one of the two nitro groups under anaerobic conditions. nih.gov The chemical characterization of this and other potential transformation products is crucial for understanding the full environmental impact of this compound, as these products may have their own distinct toxicological profiles. sci-hub.se

Mechanistic and Theoretical Investigations of 3,9 Dinitrofluoranthene Reactivity

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for investigating the reactivity and transformation of molecules like 3,9-Dinitrofluoranthene (3,9-DNF) at an electronic level. researchgate.net By solving approximations of the Schrödinger equation, these methods elucidate electronic structures, predict reaction pathways, and offer insights into the mechanisms of metabolic activation and degradation. researchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). researchgate.net

Quantum chemical calculations are instrumental in identifying the most probable sites for chemical reactions on a molecule. This is often achieved through the analysis of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the region of the molecule most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO indicates the region most likely to accept electrons (an electrophilic site). mdpi.com

For nitroaromatic compounds, the distribution and energy of these orbitals are key determinants of reactivity. The strong electron-withdrawing nature of the nitro groups (-NO₂) significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack and, crucially, reductive metabolism. mdpi.com DFT calculations can generate maps of electron density and molecular electrostatic potential (MEP), which visually identify electron-rich and electron-poor regions, further refining the prediction of reactive centers for metabolic enzymes. nih.gov The energy gap between the HOMO and LUMO is also a critical parameter; a smaller gap generally implies higher chemical reactivity. mdpi.com

| Parameter | Description | Relevance to this compound Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; relevant for oxidative metabolism. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; critical for predicting susceptibility to nitroreduction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for enzymatic attack. |

Transition State Theory (TST) is a fundamental concept used to understand and quantify the rates of chemical reactions. nih.gov It postulates that reactants must pass through a high-energy intermediate configuration, known as the activated complex or transition state, before forming products. nih.gov The rate of the reaction is determined by the concentration of this activated complex and the frequency at which it converts to the product. nih.gov

Computational methods are used to locate the transition state on a molecule's potential energy surface. wustl.edu This involves calculating the energy of the molecule as its geometry changes along a reaction coordinate (e.g., the path of a nitro group being reduced). The transition state corresponds to the maximum energy point along this path, and the energy difference between the reactants and the transition state is the activation energy (Ea). researchgate.net By calculating and comparing the activation energies for different potential reaction pathways of 3,9-DNF, researchers can predict which mechanism is kinetically favored. For instance, computational models can determine the energy barriers for the stepwise reduction of the nitro groups, helping to elucidate the sequence and feasibility of these transformations. nih.gov

The accuracy of theoretical predictions for nitro-PAH transformations depends heavily on the chosen computational model, which includes the theoretical method (e.g., DFT functional) and the basis set. nih.govmdpi.com A significant area of research involves evaluating and validating these models against experimental data. mdpi.com For example, predicted metabolites from a computational simulation can be compared with those identified in in vitro laboratory experiments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are often developed based on descriptors derived from quantum chemical calculations. mdpi.com These models aim to correlate specific molecular properties (like LUMO energy or dipole moment) with biological activity or metabolic fate. mdpi.com For nitroaromatic compounds, QSTR models have been used to predict biotransformation pathways and potential toxicity based on chemical characteristics. mdpi.com The reliability of these models is assessed by their ability to accurately predict the behavior of a wide range of known nitro-PAHs, which in turn provides confidence in their application to less-studied compounds like 3,9-DNF.

In Vitro Biotransformation Studies Focusing on Chemical Transformations

In vitro studies using subcellular components are essential for isolating and characterizing the specific enzymatic reactions involved in the metabolism of xenobiotics like 3,9-DNF. These systems allow for the investigation of chemical transformations in a controlled environment, free from the complexities of a whole organism.

Studies have shown that this compound is metabolized by subcellular fractions from rat lungs. The primary metabolic pathway identified is nitroreduction, which occurs under anaerobic (low oxygen) conditions. In these experiments, 3,9-DNF is converted to its amino derivative, aminonitrofluoranthene. This metabolic conversion was observed with both lung microsomes and lung cytosol. Notably, the metabolism of 3,9-DNF via ring hydroxylation was not detected under aerobic conditions with lung microsomes, indicating that nitroreduction is the predominant transformation pathway.

The rate of this anaerobic metabolism is significant. Research comparing 3,9-DNF with its mono-nitrated counterpart, 3-nitrofluoranthene (B1196665) (3-NF), found that 3,9-DNF was metabolized twice as fast as 3-NF by microsomal reductases.

| Compound | Subcellular Fraction | Condition | Primary Metabolite | Relative Rate of Metabolism |

|---|---|---|---|---|

| This compound | Microsomes & Cytosol | Anaerobic | Aminonitrofluoranthene | Base Rate (100%) |

| 3-Nitrofluoranthene | Microsomes | Anaerobic | 3-Aminofluoranthene | ~50% of 3,9-DNF Rate |

| This compound (3-MC Induced) | Microsomes | Anaerobic | Aminonitrofluoranthene | ~200% of Base Rate |

The enzymatic reduction of nitroaromatic compounds is a complex process often mediated by flavoenzymes. The Cytochrome P450 (CYP) system, a superfamily of enzymes primarily located in the liver and other tissues, plays a critical role in the metabolism of a vast array of xenobiotics. nih.gov While CYPs are most known for oxidative reactions, they can also perform reductive reactions under hypoxic or anaerobic conditions. nih.gov

The reduction of the nitro group on 3,9-DNF is catalyzed by microsomal reductases. The process is dependent on the enzyme NADPH:cytochrome P450 oxidoreductase (POR), which transfers electrons from the cofactor NADPH to the CYP isozyme. nih.gov These electrons are then transferred to the nitroaromatic substrate, initiating the reduction cascade. Studies involving the pretreatment of rats with 3-methylcholanthrene (B14862) (3-MC), a known inducer of certain CYP isozymes (like CYP1A1 and CYP1A2), showed a significant increase in the microsomal reduction of 3,9-DNF. The formation of the aminonitrofluoranthene metabolite was increased approximately twofold in microsomes from these induced rats. This suggests that specific 3-MC-inducible cytochrome P450 isozymes are involved in the metabolic nitroreduction of 3,9-DNF. nih.gov

Characterization of Metabolites (e.g., Aminonitrofluoranthenes)

The biotransformation of this compound (3,9-DNF) in biological systems primarily proceeds through nitroreduction, leading to the formation of aminonitrofluoranthene. Experimental studies utilizing lung cytosol and microsomes from male Fischer 344/N rats have demonstrated that 3,9-DNF is metabolized to an aminonitrofluoranthene under anaerobic conditions. nih.govnih.gov However, this metabolic conversion was not observed under aerobic conditions. nih.gov

The specific isomeric structure of the resulting aminonitrofluoranthene metabolite has not been definitively identified in these studies. nih.govnih.gov The primary metabolic pathway for 3,9-DNF appears to be the reduction of one of the nitro groups, as ring hydroxylation has been found to be inhibited. taylorfrancis.com This emphasis on nitroreduction is a key characteristic of its metabolic fate.

The enzymatic processes involved in this transformation are influenced by prior exposure to certain inducing agents. Pretreatment of the rats with 3-methylcholanthrene was found to increase the microsomal reduction of 3,9-DNF, suggesting the involvement of cytochrome P450 isozymes. nih.govtaylorfrancis.com In contrast, pretreatment with phenobarbital (B1680315) did not affect the metabolic rates of cytosolic reduction. taylorfrancis.com

Table 1: Metabolic Profile of this compound

| Starting Compound | Metabolic Process | Resulting Metabolite | Influencing Factors |

| This compound | Nitroreduction | Aminonitrofluoranthene | Anaerobic conditions are required. |

| This compound | Enzymatic Reduction | Aminonitrofluoranthene | Activity is enhanced by microsomal enzymes from 3-methylcholanthrene-induced rats. |

Comparative Biotransformation Kinetics with Related Nitrofluoranthenes

The rate of metabolic activation through nitroreduction is a critical factor in the biological activity of nitroaromatic compounds. Comparative studies have shown that the biotransformation of this compound occurs at a different rate compared to related nitrofluoranthenes, such as 3-Nitrofluoranthene (3-NF).

Under anaerobic conditions, both 3,9-DNF and 3-NF are metabolized to their corresponding amino derivatives by microsomal reductases. taylorfrancis.com Kinetic analyses have revealed that 3,9-DNF is metabolized approximately twice as fast as 3-NF in these systems. taylorfrancis.com This higher rate of anaerobic metabolism for 3,9-DNF is a significant finding, as the formation of the N-hydroxy arylamine intermediate is a key step in the activation of these compounds to mutagens and carcinogens.

The induction of specific enzymes also plays a role in the comparative kinetics. The formation of the aminonitrofluoranthene metabolite from 3,9-DNF was enhanced by approximately twofold in microsomes from rats induced with 3-methylcholanthrene. taylorfrancis.com Conversely, treatment with phenobarbital did not alter the rate of microsomal reduction. taylorfrancis.com This suggests that specific cytochrome P450 isozymes induced by 3-methylcholanthrene are involved in the metabolism of 3,9-DNF. taylorfrancis.com

Table 2: Comparative Metabolic Rates of Nitrofluoranthenes

| Compound | Relative Rate of Anaerobic Metabolism | Effect of 3-Methylcholanthrene Induction on Microsomal Metabolism |

| This compound | ~2x faster than 3-Nitrofluoranthene | ~2-fold increase in metabolite formation |

| 3-Nitrofluoranthene | Baseline | Not specified |

Chemical Reactivity and Derivative Formation

Nitration Patterns of Fluoranthene (B47539) and its Derivatives

The synthesis of this compound is achieved through the nitration of fluoranthene. The position of nitro substitution on the fluoranthene molecule is highly dependent on the reaction conditions and the nitrating agents used, a concept known as regioselectivity.

Studies on the nitration of fluoranthene have shown that the most reactive position for electrophilic substitution is the C3 position. nih.govtaylorfrancis.com Heterogeneous nitration of fluoranthene with reagents such as N2O5 and NO2 results in 3-nitrofluoranthene as the dominant isomer. nih.gov Similarly, a highly regioselective synthesis of 3-nitrofluoranthene can be achieved using a catalyst of sulfuric acid supported on silica-gel with nitric acid. tandfonline.comtandfonline.comepa.gov Theoretical studies support these experimental findings, indicating that the intermediate formed by the addition of a nitro group at the 3-position is the most thermodynamically stable. nih.gov Gas-phase reactions initiated by OH radicals also predominantly yield substitution at the 3-position. nih.gov

The formation of dinitrofluoranthenes occurs upon further nitration of 3-nitrofluoranthene or through more forceful nitration of fluoranthene itself. nih.gov Both 3,7- and this compound can be synthesized by the nitration of fluoranthene or 3-nitrofluoranthene in the presence of fuming nitric acid. nih.gov The subsequent fractionation and purification by recrystallization are necessary to isolate the specific isomers. nih.gov The precise factors that govern the regioselectivity of the second nitration, leading to the preferential formation of the 3,9-isomer over the 3,7-isomer or other potential dinitrofluoranthenes, are complex and depend on the intricate electronic and steric properties of the 3-nitrofluoranthene intermediate.

Table 3: Products of Fluoranthene Nitration

| Reactant | Nitration Conditions | Major Product(s) |

| Fluoranthene | Heterogeneous reaction with N2O5/NO2 | 3-Nitrofluoranthene |

| Fluoranthene | Sulfuric acid on silica-gel with nitric acid | 3-Nitrofluoranthene |

| Fluoranthene or 3-Nitrofluoranthene | Fuming nitric acid | 3,7-Dinitrofluoranthene (B10014) and this compound |

Future Research Directions and Methodological Advancements

Development of Novel Analytical Techniques for Trace Analysis

The accurate assessment of 3,9-Dinitrofluoranthene in environmental compartments requires highly sensitive and selective analytical methods capable of detecting trace concentrations in complex matrices. rsc.org Future research is geared towards refining existing techniques and developing new ones to overcome challenges related to low detection limits and sample matrix interference. rsc.orgnih.gov

A significant advancement in this area is the use of high-performance liquid chromatography (HPLC) coupled with specialized detection methods. nih.gov Researchers have developed an analytical method involving efficient purification of nitroarenes from environmental samples, followed by separation using HPLC and, in some cases, two-dimensional HPLC for enhanced resolution. nih.gov A key feature of this methodology is the online reduction of the nitroarenes to their corresponding highly fluorescent aminoarenes, which allows for sensitive quantification. nih.gov This approach has been successfully applied to the analysis of surface soil and airborne particle samples, demonstrating its effectiveness for environmental monitoring. nih.gov

Further development should focus on enhancing the robustness and efficiency of these methods. ecetoc.org The application of tandem mass spectrometry (LC-MS/MS) is a promising avenue, offering high selectivity and sensitivity for a wide range of analytes. rsc.org The development of multiple reaction monitoring (MRM) methods on platforms like gas chromatography-tandem mass spectrometry (GC-MS/MS) could also be adapted for nitro-PAHs, enabling precise quantification at ultra-trace levels (parts-per-trillion or lower). nih.gov

Table 1: Analytical Methods and Detection Ranges for this compound This table is interactive. Click on the headers to sort the data.

| Analytical Technique | Sample Matrix | Reported Detection Range | Reference |

|---|---|---|---|

| HPLC with Fluorescence Detection (post-reduction) | Surface Soil | 47–579 pg g⁻¹ | nih.gov |

| HPLC with Fluorescence Detection (post-reduction) | Airborne Particles | 5-64 fg m⁻³ | nih.gov |

Advanced Computational Modeling of Environmental Interactions

Computational chemistry offers powerful tools for predicting the environmental fate and behavior of compounds like this compound, guiding experimental research and risk assessment where empirical data is scarce. mdpi.comqsardb.org Future research should leverage these models to simulate the complex interactions of 3,9-DNF in soil, water, and air.

Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for this class of compounds. qsardb.orgnih.gov QSAR studies establish mathematical relationships between the chemical structure of nitro-PAHs and their properties, allowing for the prediction of their environmental fate. mdpi.com By developing QSAR models for a series of nitro-PAHs, it is possible to estimate key parameters for 3,9-DNF, such as its degradation rate constants and partitioning behavior in the environment. nih.govnih.gov

Quantum chemical calculations represent another frontier. nih.govrsc.org These methods can be used to estimate reaction pathways and transition state energies, providing detailed insights into how 3,9-DNF might be transformed through abiotic or biotic processes. rsc.orgnih.gov For example, modeling the reaction of 3,9-DNF with atmospheric oxidants like hydroxyl (OH) radicals could predict its atmospheric lifetime and the identity of its degradation products. acs.org Similarly, molecular dynamics simulations could model the physical adsorption of 3,9-DNF onto soil particles or its interaction with microbial enzymes, clarifying its mobility and bioavailability in terrestrial environments. jst.go.jp

Comprehensive Studies on Abiotic and Biotic Transformation Pathways

Understanding the transformation of this compound in the environment is crucial for predicting its persistence and the potential formation of other hazardous compounds. Research in this area must encompass both biological (biotic) and non-biological (abiotic) degradation routes.

Biotic Transformation: The metabolic fate of 3,9-DNF is a key area of study. Research has shown that, like other nitroarenes, this compound can be metabolically activated through the reduction of its nitro groups. nih.gov This transformation is often carried out by nitroreductase enzymes found in various organisms. nih.govnih.gov Lung cytosol and microsomes have been shown to reduce this compound under anaerobic conditions. nih.gov The products of this reduction are typically amino-derivatives, which can then undergo further transformations. nih.gov

Abiotic Transformation: In the atmosphere, PAHs and their derivatives undergo abiotic chemical processing via photooxidation. jst.go.jp Key atmospheric oxidants include ozone (O₃), the hydroxyl (OH) radical, and the nitrate (B79036) (NO₃) radical. jst.go.jp Gas-phase reactions of the parent compound, fluoranthene (B47539), with OH and NO₃ radicals are known to produce 2-nitrofluoranthene (B81861), highlighting a significant atmospheric formation pathway for nitro-PAHs. unipd.it Similar abiotic reactions are expected to contribute to the transformation of 3,9-DNF, leading to the formation of various oxygenated or further nitrated products. Heterogeneous reactions on the surface of particulate matter are also a critical transformation pathway. unipd.it

Table 2: Potential Transformation Pathways and Products of this compound This table is interactive. Click on the headers to sort the data.

| Pathway | Process | Key Reactants/Enzymes | Potential Products | Reference |

|---|---|---|---|---|

| Biotic | Enzymatic Reduction | Nitroreductases | Amino-nitrofluoranthenes, Diaminofluoranthene | nih.govnih.gov |

| Abiotic | Atmospheric Oxidation | OH radical, NO₃ radical, O₃ | Hydroxylated DNF, other oxygenated derivatives | jst.go.jp |

Exploration of Remediation Technologies Focused on Chemical Degradation

Given the persistence of nitro-PAHs, developing effective remediation technologies is a critical research goal. The focus is increasingly on methods that can chemically degrade this compound into less harmful substances, rather than simply transferring it from one medium to another.

Chemical remediation technologies are of great interest for treating persistent organic pollutants. These can be applied both in-situ (in place) and ex-situ (after excavation or pumping).

Chemical Oxidation: Advanced Oxidation Processes (AOPs) are a promising strategy. These methods generate highly reactive species, such as hydroxyl or sulfate (B86663) radicals, that can break down the stable aromatic structure of 3,9-DNF. One such method is the use of heat-activated persulfate, which generates sulfate radicals capable of degrading persistent contaminants.

Adsorption Technologies: While not a degradation method itself, adsorption is a crucial component of many remediation strategies. Materials like Granular Activated Carbon (GAC) can effectively remove nitro-PAHs from water by binding them to their surface. This serves to concentrate the contaminant, which can then be disposed of or treated using a destructive technology. The high stability and low surface energy of related persistent compounds can make capture and destruction challenging, often requiring a combination of techniques.

Future research should focus on optimizing these technologies for nitro-PAHs and exploring novel catalytic and photocatalytic degradation methods that are both efficient and cost-effective.

Table 3: Overview of Remediation Technologies for Nitro-PAH Contamination This table is interactive. Click on the headers to sort the data.

| Technology | Mechanism | Application | Advantages | Reference |

|---|---|---|---|---|

| Chemical Oxidation (e.g., Persulfate) | Degradation by highly reactive radicals (e.g., SO₄⁻•) | Soil and groundwater | Can achieve complete mineralization of contaminants | |

| Adsorption (e.g., GAC) | Physical binding of contaminants to a solid media surface | Water treatment | Effective for separation and concentration from liquid streams | |

| Phytoremediation | Uptake and accumulation of contaminants by plants | Soil | Cost-effective and environmentally friendly approach | nih.gov |

Q & A

Q. Methodological Consideration :

- Use polar aprotic solvents (e.g., dimethyl sulfoxide) for dissolution in in vivo studies due to its limited aqueous solubility .

- Employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantification in environmental samples .

How is this compound synthesized, and what are the critical purity controls for research applications?

Basic Question

The compound is synthesized via nitration of fluoranthene or 3-nitrofluoranthene using fuming nitric acid, followed by recrystallization for purification . Key steps include:

Nitration : Controlled temperature (0–5°C) to avoid over-nitration.

Purification : Column chromatography or fractional crystallization to isolate isomers (e.g., 3,7- vs. This compound).

Q. Purity Controls :

- Validate purity (>99%) using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

- Monitor for common contaminants like mono-nitro derivatives using thin-layer chromatography (TLC) .

What experimental models are used to assess the carcinogenicity of this compound?

Advanced Question

In vivo carcinogenicity is evaluated using:

- Subcutaneous injection in rats : Administered at 0.05 mg/rat twice weekly for 10 weeks, inducing malignant fibrous histiocytoma and rhabdomyosarcoma with 91% tumor incidence .

- Intrapulmonary implantation : Single doses (50–200 µg) in Fischer 344 rats result in dose-dependent lung carcinomas (10–90% incidence) .

Q. Methodological Note :

How does this compound induce mutagenicity, and how do metabolic pathways influence its activity?

Advanced Question

The compound is a potent frameshift mutagen in Salmonella typhimurium TA98 (revertant counts: 10⁴–10⁵ revertants/nmol), requiring nitroreductase and O-acetyltransferase for activation . Key metabolic steps:

Nitroreduction : Anaerobic conversion to 3-amino-9-nitrofluoranthene by rat lung enzymes .

DNA adduct formation : Reactive intermediates bind to guanine residues, causing mutations .

Q. Contradictions in Data :

- Mutagenicity decreases in TA98 strains deficient in nitroreductase (TA98NR) or O-acetyltransferase (TA98/1,8-DNP6) .

- Solution : Use bacterial strains with varying enzyme activities (e.g., NM3009 for dual nitroreductase/O-acetyltransferase expression) to elucidate metabolic dependencies .

What environmental sampling techniques are recommended for detecting this compound in airborne particulates?

Basic Question

- Sampling : Collect PM₂.₅ or PM₁₀ particulates on quartz fiber filters using high-volume air samplers .

- Extraction : Soxhlet extraction with dichloromethane, followed by cleanup via silica gel chromatography .

- Detection : Two-dimensional HPLC with fluorescence detection or tandem MS for high sensitivity (detection limit: ~0.004 ng/m³) .

How can researchers resolve contradictions in genotoxicity data across different experimental systems?

Advanced Question

Discrepancies arise from:

Q. Methodological Recommendations :

- Pair in vitro (e.g., Ames test, chromosomal aberration assays) with in vivo (micronucleus test in mice) models .

- Use isotopic labeling (e.g., ¹⁴C) to track metabolite distribution in mammalian systems .

What strategies mitigate the mutagenic effects of this compound in experimental settings?

Advanced Question

- Enzyme inhibitors : Co-administer nitroreductase inhibitors (e.g., dicoumarol) to block metabolic activation .

- Natural modulators : Chinese medicinal herbs (e.g., Polygonum multiflorum) reduce tumor incidence by 30–50% via antioxidant pathways .

How does the IARC classify this compound, and what are the implications for hazard communication?

Basic Question

The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence in rodents and mechanistic data . Researchers must:

- Follow GLP guidelines for handling and disposal.

- Include hazard statements in publications (e.g., "May cause cancer by inhalation").

What are the limitations of current mechanistic models for this compound toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.